molecular formula C8H12N4O5 B1684299 Azacitidine CAS No. 320-67-2

Azacitidine

Cat. No.: B1684299
CAS No.: 320-67-2
M. Wt: 244.20 g/mol
InChI Key: NMUSYJAQQFHJEW-KVTDHHQDSA-N
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Scientific Research Applications

Azacitidine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

5-Azacytidine, also known as Azacitidine, primarily targets DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This enzyme is key to the regulation of gene expression, and its inhibition can lead to significant changes in cellular function .

Mode of Action

This compound exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . This can result in the reactivation of genes that were previously silenced due to methylation . At higher doses, this compound incorporates itself into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis, which leads to cytotoxicity .

Biochemical Pathways

This compound affects the biochemical pathways involved in DNA methylation and gene expression . By inhibiting DNA methyltransferase, it impairs DNA methylation, leading to changes in gene expression patterns . This can affect various cellular processes, including cell differentiation and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The elimination half-life of this compound is approximately 4 hours . These properties influence the bioavailability of the drug and its therapeutic effects .

Result of Action

The primary result of this compound’s action is the induction of antineoplastic activity , which inhibits the growth and spread of cancer cells . This is achieved through the disruption of DNA and RNA metabolism, leading to cell death . Additionally, the hypomethylation of DNA can lead to the reactivation of genes that suppress tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the microenvironment generated by in vitro culture conditions can affect the drug’s efficacy . Additionally, the nature of the explant (the tissue used for in vitro culture) can also impact the drug’s action

Safety and Hazards

Azacitidine is harmful if swallowed and may cause genetic defects and cancer . It may also cause skin and eye irritation . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash hands thoroughly after handling .

Future Directions

Venetoclax-based combinations are being investigated in acute myeloid leukemia (AML) with the ultimate goal of improving cure rates across many subgroups . Controlling the identified genes (e.g., the metallothionein gene family) and “cellular response”-related pathways may provide crucial clues to address azacitidine resistance in patients with AML .

Biochemical Analysis

Biochemical Properties

5-Azacytidine is a potent growth inhibitor and cytotoxic agent . It inhibits DNA methyltransferase, an important regulatory mechanism of gene expression, gene activation, and silencing . It causes DNA demethylation or hemi-demethylation, creating openings that allow transcription factors to bind to DNA and reactivate tumor suppressor genes .

Cellular Effects

5-Azacytidine can promote several cellular stress responses such as apoptosis, autophagy, and senescence . Its action is complex and can be modulated by dose, time of treatment, and co-administration with oxidants . It has been shown to attenuate the development of oxidant-induced senescent phenotype in cell lines .

Molecular Mechanism

5-Azacytidine shares the facilitated transport system for cytidine for entry into cells and must be phosphorylated to exert cytotoxic effects . It incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation .

Temporal Effects in Laboratory Settings

The plasma half-life of 5-Azacytidine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with 5-Azacytidine .

Dosage Effects in Animal Models

In animal models, both low dose and intensive therapy with 5-Azacytidine can reduce the proliferative potential of tumor stem cells . The effects of 5-Azacytidine vary with different dosages in animal models .

Metabolic Pathways

5-Azacytidine is converted to its monophosphate form by the enzyme uridine-cytidine kinase . It inhibits the enzyme orotidylate decarboxylase and interferes with de novo pyrimidine biosynthesis .

Transport and Distribution

5-Azacytidine is transported into the cell by the equilibrative-nucleoside transport system . After entering the cell, it converts into its triphosphate form by phosphorylation and binds covalently to the DNA .

Subcellular Localization

5-Azacytidine is incorporated into DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . This suggests that 5-Azacytidine is localized in the nucleus where DNA and RNA synthesis occur .

Chemical Reactions Analysis

Azacitidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions of this compound can yield different reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Azacitidine is often compared with its deoxy derivative, decitabine (5-aza-2’-deoxycytidine). Both compounds are cytidine analogues and share similar mechanisms of action, including inhibition of DNA methyltransferase and incorporation into DNA . this compound is primarily incorporated into RNA, while decitabine is incorporated into DNA . This difference in incorporation leads to variations in their effects and applications.

Other similar compounds include:

    Cytidine: The natural nucleoside analogue present in DNA and RNA.

    5-Fluorouracil: Another nucleoside analogue used in cancer treatment.

This compound’s unique ability to inhibit DNA methyltransferase and its incorporation into both DNA and RNA make it a valuable compound in the treatment of hematological disorders .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
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InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
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InChI Key

NMUSYJAQQFHJEW-KVTDHHQDSA-N
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Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
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Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
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Molecular Formula

C8H12N4O5
Record name 5-AZACYTIDINE
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DSSTOX Substance ID

DTXSID9020116
Record name 5-Azacytidine
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Molecular Weight

244.20 g/mol
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Physical Description

5-azacytidine is a white crystalline powder. (NTP, 1992), Solid
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Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL)
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Mechanism of Action

Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine may induce antineoplastic activity by inhibition of DNA methyltransferase at low doses and cytotoxicity through incorporation into RNA and DNA at high doses. Covalent binding to DNA methyltransferase results in hypomethylation of DNA and prevents DNA synthesis. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein, resulting in cell death., Telomerase activation is thought to be a critical step in cellular immortality and oncogenesis. Several reagents including differentiation-inducing and antineoplastic agents are known to inhibit telomerase activity, although the molecular mechanisms through which they inhibit telomerase activity remain unclear. Demethylating reagents have recently been used as potential antineoplastic drugs for some types of cancers including those of the prostate. In the present study, we examined the effect of the demethylating reagent 5-azacytidine (5-aza-CR) on telomerase activity using cells of two prostate cancer cell lines, DU-145 and TSU-PR1. 5-aza-CR treatment significantly reduced telomerase activity in TSU-PR1 cells, but not in DU-145 cells, although growth inhibition was observed to a similar extent in both cell lines. Reverse transcription-PCR analyses revealed that inhibition of telomerase activity was accompanied by down-regulation of telomerase catalytic subunit (hTERT) mRNA expression. Transient expression assays showed that 5-aza-CR repressed the transcriptional activity of the hTERT promoter and that the E-box within the core promoter was responsible for this down-regulation. Western blot analyses revealed that 5-aza-CR reactivated p16 expression and repressed c-Myc expression in TSU-PR1 cells but not in DU-145 cells. Overexpression of p16 in TSU-PR1 cells led to significant repression of c-Myc transcription. These findings suggest that 5-aza-CR inhibits telomerase activity via transcriptional repression of hTERT, in which p16 and c-Myc may play a key role., Cellular differentiation is controlled by a variety of factors including gene methylation, which represses particular genes as cell fate is determined. The incorporation of 5-azacytidine (5azaC) into DNA in vitro prevents methylation and thus can alter cellular differentiation pathways. Human bone marrow fibroblasts and MG63 cells treated with 5azaC were used as models of osteogenic progenitors and of a more mature osteoblast phenotype, respectively. The capacity for differentiation of these cells following treatment with glucocorticoids was investigated. 5azaC treatment led to significant expression of the osteoblastic marker alkaline phosphatase in MG63 osteosarcoma cells, which was further augmented by glucocorticoids; however, in human marrow fibroblasts alkaline phosphatase activity was only observed in glucocorticoid-treated cultures. MG63 cells represent a phenotype late in the osteogenic lineage in which demethylation is sufficient to induce alkaline phosphatase activity. Marrow fibroblasts are at an earlier stage of differentiation and require stimulation with glucocorticoids. In contrast, the expression of osteocalcin, an osteoblastic marker, was unaffected by 5azaC treatment, suggesting that regulation of expression of the osteocalcin gene does not involve methylation. These models provide novel approaches to the study of the control of differentiation in the marrow fibroblastic system.
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Color/Form

Crystals from methanol

CAS No.

320-67-2
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Melting Point

442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacitidine
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Azacitidine
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Azacitidine
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Customer
Q & A

Q1: What is the primary mechanism of action of azacitidine?

A1: this compound is a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor. [] It incorporates into DNA during replication, forming a covalent bond with DNMTs, thereby trapping and depleting these enzymes. [] This leads to a decrease in DNA methylation, reactivating silenced tumor suppressor genes and inducing apoptosis in leukemia cells. [, ]

Q2: Does this compound impact cytokine signaling pathways in leukemia cells?

A3: Research suggests that the combination of this compound with venetoclax, a Bcl2 inhibitor, synergistically downregulates cytokine signaling pathways in a Down Syndrome AML patient-derived xenograft model. [] This downregulation of cytokine signaling likely contributes to the enhanced efficacy observed with this combination therapy. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H11N5O5, and its molecular weight is 245.2 g/mol.

Q4: Is there any available spectroscopic data for this compound?

A5: While specific spectroscopic data is not provided in these papers, analytical methods like high-performance liquid chromatography (HPLC) are routinely used for characterization and quantification of this compound. [, ]

Q5: How stable is this compound in solution?

A6: Studies show that this compound dissolved in a compatible fluid, such as polypropylene solution, demonstrates stability for up to 8 days when stored at -20°C. [] This extended stability allows for vial sharing strategies in clinical settings. []

Q6: Can this compound be administered subcutaneously?

A7: Yes, this compound can be administered subcutaneously. Studies have shown good bioavailability of subcutaneous this compound compared to intravenous infusion. []

Q7: Does this compound possess any catalytic properties?

A8: this compound itself does not exhibit catalytic activity. Its mechanism of action relies on covalent binding and inhibition of DNMTs, rather than catalytic modification of substrates. []

Q8: Have computational approaches been applied to understand this compound resistance?

A9: Yes, computational methods like differentially coexpressed gene set analysis (DiffCoEx) have been used to identify differentially regulated gene networks between this compound-sensitive and -resistant AML cell lines. [] This approach helps uncover potential resistance mechanisms and identify novel therapeutic targets. []

Q9: Has the structure of this compound been modified to improve its properties?

A10: Yes, researchers have explored structural modifications of this compound, such as esterification, to create prodrugs like 2′, 3′, 5′-triacetyl-5-azacitidine (TAC). [] TAC exhibits improved pharmacokinetic properties, including enhanced bioavailability and stability, compared to this compound. []

Q10: How does encapsulation in nanoparticles affect this compound delivery?

A11: Encapsulating this compound in solid lipid nanoparticles (SLNs) has shown promise in enhancing its in vitro cytotoxicity against MCF-7 cancer cells. [] This suggests potential benefits for improving drug delivery and efficacy. []

Q11: How does the pharmacokinetic profile of this compound differ depending on the route of administration?

A12: Subcutaneous administration of this compound results in a longer half-life compared to intravenous infusion, but both routes demonstrate good bioavailability. [] This highlights the importance of considering administration route for optimizing treatment strategies. []

Q12: Does this compound interact with human nucleoside transporters (hNTs)?

A13: Yes, this compound interacts with various hNTs, with hCNT3 showing the highest transport rates. [] Inhibition of hNTs was shown to protect against this compound cytotoxicity, indicating the significance of hNTs in its pharmacokinetics and pharmacodynamics. []

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